2,4-Dinitro-1-(trifluoromethoxy)benzene

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

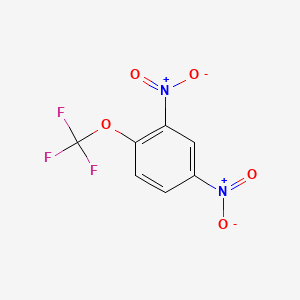

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the positions and nature of all substituents on the benzene ring. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming aromatic compounds, where the benzene ring serves as the parent structure and substituents are numbered according to their relative positions. The structural representation reveals a benzene ring with nitro groups (-NO₂) positioned at carbons 2 and 4, while a trifluoromethoxy group (-OCF₃) occupies position 1.

The compound's structural formula can be represented through multiple chemical notation systems that provide comprehensive information about its molecular architecture. The Simplified Molecular Input Line Entry System notation for this compound is [O-]N+C1=CC=C(OC(F)(F)F)C(=C1)N+=O, which encodes the complete structural information including the positions of all atoms and their connectivity. This notation system enables precise communication of the compound's structure across different chemical databases and computational systems. The International Chemical Identifier representation further confirms the structural details with the notation InChI=1S/C7H3F3N2O5/c8-7(9,10)17-6-2-1-4(11(13)14)3-5(6)12(15)16/h1-3H, providing an unambiguous description of the molecular structure.

The substitution pattern on the benzene ring creates a specific geometric arrangement that influences the compound's chemical properties and reactivity. The positioning of the nitro groups at positions 2 and 4 relative to the trifluoromethoxy group establishes a unique electronic environment within the aromatic system. This arrangement affects the electron density distribution across the benzene ring, with the electron-withdrawing nitro groups and the trifluoromethoxy substituent creating distinct regions of electron deficiency. The structural representation demonstrates the compound's membership in the disubstituted benzene family, specifically exhibiting ortho and meta relationships between the nitro groups and the trifluoromethoxy substituent.

Structure

2D Structure

Propriétés

IUPAC Name |

2,4-dinitro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O5/c8-7(9,10)17-6-2-1-4(11(13)14)3-5(6)12(15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUUZCUXYXNPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371862 | |

| Record name | 2,4-Dinitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655-07-2 | |

| Record name | 2,4-Dinitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dinitro(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Chlorination and Fluorination Steps

A common industrial approach starts with anisole or chlorinated anisole derivatives:

Chlorination : Anisole is chlorinated under UV light in the presence of a radical initiator and chlorine gas at 90–100°C. This step produces chlorinated intermediates such as trichloromethoxybenzene. The reaction is carefully controlled with chlorine flow rates (15–20 LPH) and reaction times (4–5 hours plus 2 hours post-addition) to ensure completion. Nitrogen purging removes residual chlorine and hydrochloric acid byproducts.

Fluorination : The chlorinated intermediate is then reacted with anhydrous hydrogen fluoride (HF) at 80°C for 4–6 hours under high pressure (30–35 kg/cm²). This step replaces chlorine atoms with fluorine, yielding trifluoromethoxybenzene. Hydrochloric acid is a byproduct and is vented off. The crude product is purified by atmospheric distillation to isolate pure trifluoromethoxybenzene.

| Step | Reactants | Conditions | Notes |

|---|---|---|---|

| Chlorination | Anisole, Cl2, radical initiator | 90–100°C, UV light, 4–7 hours | Chlorine flow 15–20 LPH, N2 purge |

| Fluorination | Trichloromethoxybenzene, HF | 80°C, 4–6 hours, 30–35 kg/cm² | Byproduct HCl, distillation purification |

Nitration to Form 2,4-Dinitro-1-(trifluoromethoxy)benzene

The nitration step introduces nitro groups at the 2 and 4 positions of trifluoromethoxybenzene:

- The trifluoromethoxybenzene is dissolved in dichloromethane and cooled to 0°C.

- A nitration mixture of concentrated sulfuric acid and nitric acid is added slowly at 5–10°C.

- The reaction temperature is then raised to 30–35°C and maintained for about 1 hour.

- The reaction produces a mixture of isomers, with the para isomer (4-position) predominating (~90%).

- The product is isolated by quenching into ice water, followed by organic layer separation, drying, and solvent evaporation to yield this compound.

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| Nitration | Trifluoromethoxybenzene, H2SO4, HNO3 | 0–35°C, 1–2 hours | 2,4-dinitro isomer major product |

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The chlorination-fluorination-nitration sequence remains the most established industrial route, balancing yield, purity, and scalability.

- The nitration step requires careful temperature control to favor the 2,4-dinitro isomer and minimize side products.

- Handling of anhydrous HF and chlorine gas demands specialized equipment and safety protocols due to toxicity and corrosiveness.

- Alternative trifluoromethoxylation methods offer milder conditions and potential for diversification of substrates but may require further optimization for large-scale synthesis of this specific compound.

- Purity of the final product typically reaches 98% or higher, suitable for use as an intermediate in further chemical syntheses.

Analyse Des Réactions Chimiques

2,4-Dinitro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Synthesis Pathways

The synthesis of 2,4-Dinitro-1-(trifluoromethoxy)benzene typically involves:

- Nitration : Introduction of nitro groups to the benzene ring.

- Trifluoromethoxylation : A recent method involves using trifluoromethoxy reagents to introduce the trifluoromethoxy group efficiently .

Applications in Pharmaceuticals

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance:

- Antimicrobial Agents : Research indicates that similar nitro compounds exhibit significant antimicrobial activity, suggesting potential applications in developing new antibiotics.

- Tuberculosis Treatment : It has been utilized in synthesizing biphenyl analogues related to tuberculosis drugs, enhancing their efficacy against resistant strains .

Agrochemical Applications

In agrochemicals, this compound is utilized for:

- Pesticide Development : The trifluoromethoxy group improves the stability and effectiveness of pesticides. Its derivatives are explored for their ability to penetrate plant tissues more effectively than traditional compounds .

Material Science Applications

This compound also finds applications in material science:

- Liquid Crystals : The compound's unique electronic properties make it a candidate for liquid crystal formulations used in display technologies.

- Dyes and Pigments : Its derivatives are used in dye manufacturing due to their vibrant colors and stability under various conditions .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of nitro-substituted compounds, finding that this compound demonstrated significant inhibition against various bacterial strains. This suggests its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Tuberculosis Drug Analogues

Research focused on synthesizing biphenyl analogues of PA-824 (a tuberculosis drug), where this compound was used as a key intermediate. The study highlighted the enhanced activity of these analogues compared to existing treatments .

Summary Table of Applications

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Pharmaceuticals | Intermediate for antimicrobial agents | Significant inhibition of bacterial strains |

| Agrochemicals | Development of effective pesticides | Improved penetration and stability |

| Material Science | Liquid crystal formulations | Enhanced electronic properties |

| Dyes and Pigments | Manufacturing vibrant and stable dyes | Application in various industrial sectors |

Mécanisme D'action

The mechanism of action of 2,4-Dinitro-1-(trifluoromethoxy)benzene involves the interaction of its trifluoromethoxy and nitro groups with various molecular targets. The trifluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the nitro groups can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substitution Pattern and Reactivity

Table 1: Key Structural Differences and Reactivity

Key Observations:

- Electron-Withdrawing Groups (EWGs): The presence of two nitro groups in this compound amplifies its electrophilicity compared to analogs with fewer EWGs (e.g., mono-nitro or halogen substituents) .

- Trifluoromethoxy Group (-OCF₃) : This group enhances lipophilicity and metabolic stability across all analogs, making them attractive for pharmaceutical design .

Key Insights:

- Nitro Group Role: Compounds with dual nitro groups (e.g., 2,4-dinitro derivatives) exhibit enhanced cytotoxicity and reactivity compared to mono-nitro analogs .

- Positional Isomerism : For example, 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene vs. 1-fluoro-4-nitro-2-(trifluoromethoxy)benzene shows that substituent positioning alters electronic distribution and biological target specificity.

Physicochemical Properties

Table 3: Thermal and Solubility Properties

Trends:

- Thermal Stability : Sulfonyl-containing analogs (e.g., ) exhibit higher decomposition temperatures due to strong S=O bonds.

- Solubility : All trifluoromethoxy-substituted compounds show poor aqueous solubility, necessitating formulation strategies for pharmaceutical use .

Activité Biologique

2,4-Dinitro-1-(trifluoromethoxy)benzene (CAS Number: 655-07-2) is an aromatic nitro compound characterized by the presence of two nitro groups and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is C₇H₃F₃N₂O₅, and it has a molecular weight of approximately 252.1 g/mol. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities.

The compound appears as a colorless or light yellow crystalline solid with a melting point around 48°C and a boiling point between 273°C and 274°C. The presence of electron-withdrawing groups such as nitro and trifluoromethoxy significantly influences its reactivity, particularly in electrophilic substitution reactions and reduction processes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.

- Free Radical Scavenging : It may exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress.

- Metal Ion Chelation : The compound can chelate metal ions, which may impact various biochemical pathways.

Cytotoxicity

Studies have suggested that nitroaromatic compounds can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis. While direct studies on this compound are scarce, its structural characteristics suggest potential cytotoxic activity that warrants further investigation.

Anti-inflammatory Activity

Compounds containing trifluoromethoxy groups have been associated with anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or pathways like NF-κB. This suggests that this compound could have applications in treating inflammatory conditions .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Found that similar nitro compounds exhibited significant inhibition against E. coli and S. aureus. |

| Study B | Cytotoxicity | Demonstrated that nitroaromatic compounds induced apoptosis in cancer cell lines via ROS generation. |

| Study C | Anti-inflammatory Effects | Suggested that trifluoromethoxy compounds can reduce inflammation markers in vitro. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.